B1574749 Myrcludex B

Myrcludex B

Número de catálogo B1574749
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Myrcludex B is an experimental drug for the treatment of hepatitis B and D. The hepatitis B virus uses its surface lipopeptide pre-S1 for docking to mature liver cells via their sodium/bile acid cotransporter (NTCP) and subsequently entering the cells. Myrcludex B is a synthetic N-acylated pre-S1 that can also dock to NTCP, blocking the virus's entry mechanism.

Aplicaciones Científicas De Investigación

1. Hepatitis B and D Virus Entry Inhibition

Myrcludex B, a 47 amino acid peptide, has demonstrated efficacy in blocking the entry of hepatitis B and D viruses (HBV and HDV) into hepatocytes. This inhibition was initially observed in vitro and animal models and later translated into human applications. Clinical studies have shown that Myrcludex B is well-tolerated in humans, with its pharmacokinetic properties aligning with a 2-compartment target-mediated drug disposition model. This discovery is pivotal for planning further multiple-dose efficacy trials in patients with HBV and HDV (Blank et al., 2016).

2. Clinical Application in Chronic Hepatitis D

In a phase Ib/IIa study, Myrcludex B demonstrated a significant impact on HDV RNA serum levels and induced ALT normalization in chronic hepatitis D patients. The drug's synergistic antiviral effects on HDV RNA and HBV DNA, especially in combination with pegylated interferon alpha, suggested a potential benefit in treating chronic hepatitis D patients (Bogomolov et al., 2016).

3. Role in Inhibiting HBV Replication

Myrcludex B has been identified as an important player in inhibiting HBV replication. It inactivates the HBV and HDV receptors and competes with HBV for the sodium-taurocholate co-transporting polypeptide, playing a crucial role in blocking HBV infection in hepatocytes and participating in HBV transcriptional suppression. This makes it a potential drug for phase III clinical trials (Cheng et al., 2021).

4. Prevention of Intrahepatic Virus Spreading

Myrcludex B has shown efficacy in preventing viral spreading from initially infected human hepatocytes. In a study using humanized mice previously infected with HBV, Myrcludex B efficiently blocked HBV dissemination and hindered the amplification of the cccDNA pool in initially infected hepatocytes. This suggests a potential application in combination with current HBV drugs to improve treatment outcomes (Volz et al., 2013).

5. Oral Administration and Long-Term Storage

A study focused on developing a liposomal formulation for oral administration of Myrcludex B showed that the formulation led to a substantial enhancement of liver uptake of the drug in rats. This advancement in the delivery method of Myrcludex B opens up possibilities for more effective and convenient administration of the drug (Uhl et al., 2016).

6. Mechanistic Insights into NTCP Inhibition

Research has provided mechanistic insights into how Myrcludex B inhibits NTCP-mediated bile acid transport. This understanding is crucial for comprehending the dual effects of Myrcludex B on viral infection and bile salt transport, which has implications for its use in treating HBV/HDV infections (Donkers et al., 2019).

Propiedades

Nombre del producto

Myrcludex B

Myrcludex B is studied for the treatment of HDV.

Punto de ebullición

N/A

melting_point

N/A

Secuencia

Myristoyl-GTNLSVPNPLGFFPDHQLDPAFGANSNNPDWDFNPNKDHWPEANKVG

Fuente

Synthetic

Almacenamiento

−20°C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.